molecular formula C24H31N3O2 B2430648 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1448052-89-8

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2430648
CAS RN: 1448052-89-8
M. Wt: 393.531
InChI Key: BJZVBXLXBRXTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with pyrazole and carboxamide groups are synthesized through various chemical reactions and characterized by techniques such as NMR, IR, MS, and elemental analysis. These studies focus on creating and identifying new chemical entities with potential biological activities. For example, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating compounds with specific structural features (Hassan, Hafez, & Osman, 2014).

Biological Activities

The biological activities of similar compounds are a significant area of research, often exploring their potential as anticancer, antifungal, or antimicrobial agents. The cytotoxicity against various cancer cell lines or the inhibitory effects on fungal growth are commonly investigated. For instance, Du et al. (2015) synthesized novel pyrazole derivatives showing antifungal activity against several phytopathogenic fungi, outperforming standard treatments in some cases (Du et al., 2015).

Structural Analysis and SAR

Understanding the structure-activity relationships (SAR) of these compounds is crucial for designing more effective molecules. Research often involves detailed structural analysis, including X-ray crystallography and dynamic NMR spectroscopy, to determine how structural variations affect biological activities. For example, the structure and SAR of pyrazole derivatives as cannabinoid receptor antagonists were explored to identify key features contributing to their activity (Lan et al., 1999).

Therapeutic Potential

The potential therapeutic applications of compounds with pyrazole and carboxamide groups include their use as anticancer, anti-inflammatory, and antimicrobial agents. Studies often aim to identify compounds with significant activity and low toxicity for further development. For example, Kemnitzer et al. (2009) discovered a novel apoptosis inducer, highlighting the therapeutic potential of these compounds in cancer treatment (Kemnitzer et al., 2009).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(24(12-14-29-15-13-24)19-6-2-1-3-7-19)25-17-20-16-22(18-10-11-18)27(26-20)21-8-4-5-9-21/h1-3,6-7,16,18,21H,4-5,8-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZVBXLXBRXTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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